Comparative Potency Against T. b. rhodesiense vs. T. b. brucei
Antitrypanosomal agent 9 demonstrates a marginal, yet quantifiable, increase in potency against the human-infective Trypanosoma brucei rhodesiense strain compared to T. b. brucei. This contrasts with some other tool compounds which show equivalent or reversed potency profiles [1].
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | 0.985 ± 0.076 μM (T. b. rhodesiense) [1] |
| Comparator Or Baseline | 1.15 μM (T. b. brucei) [1] |
| Quantified Difference | 0.165 μM (14.3% more potent against T. b. rhodesiense) |
| Conditions | In vitro parasite growth inhibition assay against bloodstream forms [1] |
Why This Matters
This differential potency is crucial for researchers focusing on the T. b. rhodesiense subspecies, which causes the acute form of HAT, and allows for more accurate dose-response modeling in this specific disease context.
- [1] GlpBio. WAY-325462 (Antitrypanosomal agent 9) Product Page. Catalog No. GD23641. View Source
